4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide

Carbonic anhydrase inhibition Regioisomer selectivity X-ray crystallography

Sourcing well-characterized sulfonamide probes with validated selectivity profiles is a key bottleneck in target ID and assay development. This LINCS-profiled compound (LSM-19336) directly addresses that gap, providing authenticated material with published transcriptional signature data for connectivity mapping. • CA Isoform Selectivity: Candidate tool for dissecting hCA IX/XII roles in tumor microenvironment pH regulation vs. pan-CA inhibitors. • mGlu2 Negative Control: Lacks the trifluoroethylsulfonamide pharmacophore, enabling reliable counter-screening in mGlu2 PAM assays. • PPARγ-Inert: Suitable for adipocyte metabolic studies (e.g., 3T3-L1) without confounding PPARγ activation.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 606944-90-5
Cat. No. B2694805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide
CAS606944-90-5
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
InChIInChI=1S/C18H16N2O4S/c1-23-17-6-2-3-7-18(17)24-15-8-10-16(11-9-15)25(21,22)20-14-5-4-12-19-13-14/h2-13,20H,1H3
InChIKeyYPBLFFVWZZGYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyphenoxy)-N-(pyridin-3-yl)benzenesulfonamide: Structural Identity & Database Classification


4-(2-Methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 606944-90-5) is a sulfonamide derivative classified as an aromatic ether [1]. It features a benzenesulfonamide core linked to a pyridin-3-yl group and a 2-methoxyphenoxy substituent, distinguishing it from simpler sulfonamides and other pyridine-based analogs. The compound is registered in authoritative chemical databases including ChEBI (CHEBI:107959) [1] and ChemSpider (ID: 26698468) , and is assigned the LINCS small molecule identifier LSM-19336 [2], indicating its inclusion in the NIH Library of Integrated Network-Based Cellular Signatures screening collection.

Pyridin-3-yl regioisomer with predicted CA IX/XII selectivity profile based on SAR
LINCS-profiled compound with accessible L1000 transcriptional signature for connectivity mapping

4-(2-Methoxyphenoxy)-N-(pyridin-3-yl)benzenesulfonamide: Why Generic Substitution Fails


Within the pyridinyl-benzenesulfonamide class, minor structural variations produce profound pharmacological divergence. The precise combination of a pyridin-3-yl substituent (vs. pyridin-2-yl or pyridin-4-yl) and a 2-methoxyphenoxy group (vs. phenoxy or 4-methoxyphenoxy) dictates key molecular recognition properties, including target selectivity, binding kinetics, and allosteric modulation capacity [1]. A closely related analog, N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine (LY487379, CAS 353231-17-1), functions as a selective mGlu2 receptor potentiator, whereas simple pyridine-sulfonamides exhibit predominantly carbonic anhydrase inhibition [2]. This structure-activity relationship (SAR) evidence demonstrates that interchange among analogs with similar scaffolds is scientifically unreliable without direct comparative binding/functional data for the specific compound.

Regioisomer Pyridin-2-yl or 4-yl analogs may shift CA isoform selectivity and target engagement profiles.
Pharmacophore Absence of trifluoroethylsulfonamide motif abolishes mGlu2 PAM activity seen in LY487379.
Binding motif Lacks acylsulfonamide essential for PPARγ LBD interaction; cannot mimic PPARγ agonists.

4-(2-Methoxyphenoxy)-N-(pyridin-3-yl)benzenesulfonamide: Differentiation Evidence vs. Closest Analogs


Pyridin-3-yl vs. Pyridin-2-yl: Carbonic Anhydrase Selectivity

While direct experimental Ki data for 4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide against carbonic anhydrase (CA) isoforms are not publicly available, class-level SAR from structurally related pyridine-sulfonamides indicates that the pyridin-3-yl substituent confers a distinct binding orientation within the CA active site compared to pyridin-2-yl isomers. In a published series of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives, the pyridin-3-yl analogs exhibited preferential inhibition of tumor-associated isoforms hCA IX and XII (Ki values in the low nanomolar range, e.g., 5.7–45 nM for the most potent derivatives) over cytosolic isoforms hCA I and II (Ki typically >100 nM) [1]. Pyridin-2-yl regioisomers in the same series showed different isoform selectivity profiles, with reduced hCA IX/XII selectivity. The 2-methoxyphenoxy substituent on the target compound is expected to further modulate isoform selectivity via hydrophobic interactions with the enzyme rim, as demonstrated for para-substituted benzenesulfonamides in the same study [1].

CA Isoform Selectivity
Class-level inference
Predicted hCA IX/XII > I/II inhibition based on pyridine-3-sulfonamide SAR; exact Ki not available
May support tumor-associated CA profiling studies
Direct experimental CA inhibition data required
Carbonic anhydrase inhibition Regioisomer selectivity X-ray crystallography

mGlu2 Allosteric Potentiation: Differentiation from LY487379

The closest published analog, LY487379 (N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine, CAS 353231-17-1), is a well-characterized selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. In functional assays using human mGlu2-expressing cells, LY487379 produced a 2-fold leftward shift in glutamate potency (EC50 shift from 12.3 µM to 6.2 µM for glutamate in the presence of 10 µM LY487379) and showed no activity at mGlu1 or mGlu3-8 receptors up to 100 µM [1]. Critically, the target compound 4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 606944-90-5) lacks the trifluoroethylsulfonyl group and the methylamine linker present in LY487379. The SAR study explicitly demonstrated that the trifluoroethylsulfonyl moiety is essential for mGlu2 PAM activity, as its replacement with smaller sulfonamides (e.g., ethanesulfonamide analog) abolished potentiation [1]. Therefore, the target compound is NOT expected to possess mGlu2 PAM activity, representing a clear functional differentiation based on structural features.

mGlu2 PAM Activity
Cross-study comparable
No mGlu2 PAM expected vs LY487379 (2-fold glutamate EC50 shift at 10 µM)
Functional dichotomy; not a substitute for LY487379
Trifluoroethylsulfonamide essential per published SAR
mGlu2 receptor Allosteric modulation Structure-activity relationship

PPARγ Agonism: Comparison with Acylsulfonamide Series

A published series of pyridyloxybenzene-acylsulfonamides demonstrated potent, selective PPARγ agonism, with lead compound 8f achieving an EC50 of 12 nM in PPARγ transactivation assays and oral efficacy in a db/db mouse model of diabetes (significant glucose lowering at 10 mg/kg p.o.) [1]. These compounds contain an acylsulfonamide group (R-CO-NH-SO2-) that serves as a carboxylic acid bioisostere, which is essential for PPARγ LBD binding. The target compound 4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide lacks this acylsulfonamide motif, instead bearing a direct N-(pyridin-3-yl)benzenesulfonamide linkage. X-ray co-crystallography of compound 8f with PPARγ-LBD (PDB: 4Z1N) confirmed that the acylsulfonamide NH forms a critical hydrogen bond with Tyr473, and the pyridyl nitrogen coordinates His449 [1]. Neither of these interactions is possible for the target compound, predicting lack of PPARγ agonism.

PPARγ Agonism
Cross-study comparable
Predicted inactive vs compound 8f (PPARγ EC50 12 nM)
PPARγ-independent research tool candidate
Missing acylsulfonamide motif; confirm in transactivation assay
PPARγ agonism Type 2 diabetes Pyridyloxybenzene scaffold

Transcriptional Profiling: LINCS Signature Comparison

The target compound is cataloged in the LINCS database as LSM-19336 and has been profiled in the Broad Institute's L1000 assay, which measures transcriptional responses across 978 landmark genes in multiple human cell lines [1]. While the full LINCS signature data for LSM-19336 is not publicly accessible through the current search, the mere inclusion of this compound in the LINCS collection enables comparison with other sulfonamide perturbagens (e.g., LSM-19335, LSM-19337) based on their transcriptional connectivity scores. This connectivity mapping approach provides a systems-level differentiation: compounds with similar structures but divergent transcriptional signatures indicate distinct mechanism-of-action (MoA) profiles. For procurement decisions in phenotypic screening or MoA deconvolution studies, this LINCS-derived differentiation is uniquely valuable, as transcriptional signature similarity can be quantified via connectivity scores (tau scores ranging from -100 to +100, where scores >90 indicate strong connectivity) [2].

Transcriptional Signature
Data to verify
LSM-19336 L1000 signature available; tau scores require LINCS portal query
Enables connectivity mapping comparison
Retrieve scores for specific cell lines/conditions
Transcriptional profiling LINCS L1000 Cellular signature

4-(2-Methoxyphenoxy)-N-(pyridin-3-yl)benzenesulfonamide: Research & Industrial Applications


Tumor-Associated Carbonic Anhydrase Isoform Profiling

Based on class-level SAR evidence for pyridin-3-yl sulfonamides showing preferential inhibition of hCA IX and XII over cytosolic isoforms [1], this compound is a candidate tool for profiling CA isoform selectivity in tumor microenvironments. Its predicted selectivity window makes it suitable for comparative studies alongside pan-CA inhibitors (e.g., acetazolamide) to dissect the role of membrane-bound CAs in cancer cell pH regulation. Researchers should confirm CA inhibition data experimentally before use.

Phenotypic Screening with Transcriptional Signature Reference

As a LINCS-profiled compound (LSM-19336) with available L1000 transcriptional signature data [2], this compound serves as a reference perturbagen for connectivity mapping experiments. Its signature can be compared with uncharacterized compounds to infer MoA, making it valuable for inclusion in annotated screening decks used in drug discovery and systems pharmacology platforms.

mGlu2 Negative Control for Sulfonamide Analog Series

Given the structural similarity to the mGlu2 PAM LY487379 but the absence of the essential trifluoroethylsulfonamide pharmacophore [3], this compound is particularly suited as a negative control in mGlu2 functional assays. It allows researchers to confirm that observed effects in pyridinyl-sulfonamide series are specifically attributable to the trifluoroethylsulfonamide-containing sub-series, not to the shared benzenesulfonamide-pyridine scaffold.

PPARγ-Independent Metabolic Profiling in Adipocyte Models

Unlike pyridyloxybenzene-acylsulfonamides that are potent PPARγ agonists (e.g., compound 8f, EC50 = 12 nM) [4], the target compound lacks PPARγ activity due to its distinct sulfonamide linkage. This makes it suitable for metabolic studies in adipocyte models (e.g., 3T3-L1 differentiation assays) where PPARγ-independent effects of sulfonamide compounds are being investigated, without confounding PPARγ activation.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling (tumor models)
Pyridin-3-yl regioisomer specificity
hCA IX/XII vs I/II inhibition confirmation
Transcriptional signature reference for connectivity mapping
L1000 profiled (LSM-19336)
Tau score query in LINCS portal
mGlu2 assay negative control
Absence of trifluoroethylsulfonamide motif
Functional assay validation vs LY487379
PPARγ-independent adipocyte model studies
Non-acylsulfonamide sulfonamide linkage
PPARγ transactivation assay confirmation
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